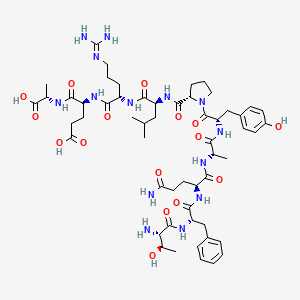
((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine: is a derivative of the amino acid methionine. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a tert-butyl group. The molecular structure of this compound is significant in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine typically involves the sulfonylation of L-methionine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: : Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process typically involves crystallization or chromatography techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts like palladium on carbon (Pd/C) or nickel can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in organic synthesis.
- Acts as a precursor for the synthesis of more complex molecules.
Biology
- Studied for its potential role in metabolic pathways.
- Investigated for its effects on enzyme activity and protein function.
Medicine
- Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
- Evaluated for its role in drug delivery systems.
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
((4-(tert-Butyl)phenyl)sulfonyl)phenylalanine: Another amino acid derivative with a similar sulfonyl group but different amino acid backbone.
((4-(tert-Butyl)phenyl)sulfonyl)glycine: A simpler derivative with glycine as the amino acid component.
Uniqueness
- The presence of the methionine backbone in ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine provides unique properties related to sulfur metabolism and redox reactions.
- The tert-butyl group offers steric protection, enhancing the stability and specificity of the compound in various reactions.
Propiedades
Fórmula molecular |
C15H23NO4S2 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H23NO4S2/c1-15(2,3)11-5-7-12(8-6-11)22(19,20)16-13(14(17)18)9-10-21-4/h5-8,13,16H,9-10H2,1-4H3,(H,17,18)/t13-/m0/s1 |
Clave InChI |
VMWPZNUUHUVDSP-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


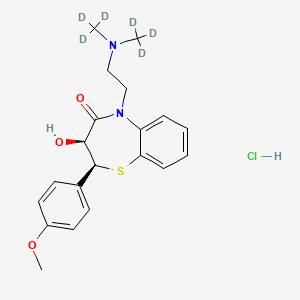
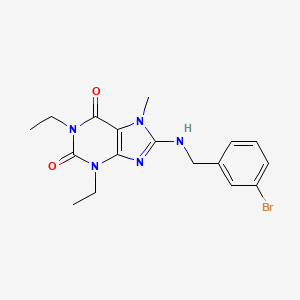
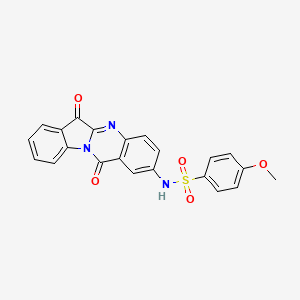
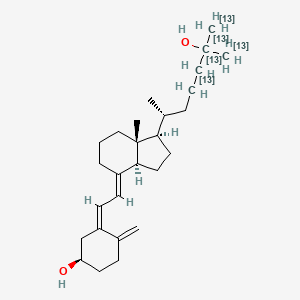
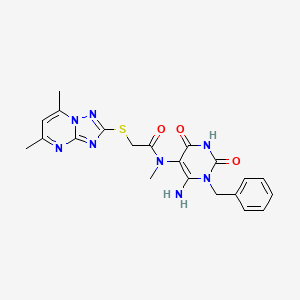
![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
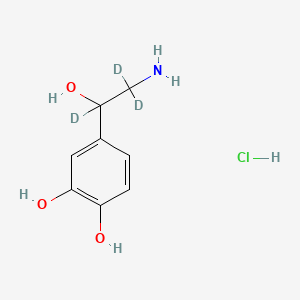
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
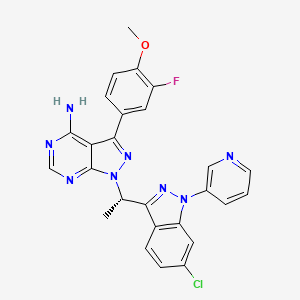
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)
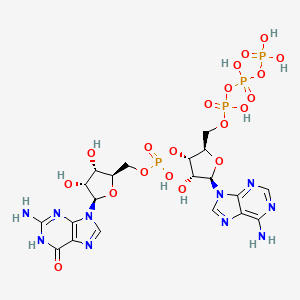
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
